molecular formula C7H6ClNO2 B1590025 6-Chloro-5-methylnicotinic acid CAS No. 66909-29-3

6-Chloro-5-methylnicotinic acid

Cat. No. B1590025
CAS RN: 66909-29-3
M. Wt: 171.58 g/mol
InChI Key: MAOUFLRMKAFPTB-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid (21.64 g, 126 mmol) in isopropanol (450 mL), trimethylsilyl chloride (160 mL) is added dropwise. Upon completion of the addition, the mixture is heated to 70° C. and stirring is continued for 18 h. The mixture is diluted with diethyl ether (500 mL) and washed with sat. aq. NaHCO3 solution (5×50 mL). The washings are extracted back with diethyl ether (100 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 6:1 to give 6-chloro-5-methyl-nicotinic acid isopropyl ester (6.09 g) as a colourless oil; LC-MS: tR=0.97 min, [M+1]+=214.03. 1H NMR (D6-DMSO): δ 1.34 (d, J=6.3 Hz, 6H), 2.41 (s, 3H), 5.11-5.22 (m, 1H), 8.27 (s, 1H), 8.73 (s, 1H).
Quantity
21.64 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH:12](O)([CH3:14])[CH3:13]>C[Si](Cl)(C)C.C(OCC)C>[CH:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([CH3:11])[C:2]([Cl:1])=[N:3][CH:4]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
21.64 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1C
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
160 mL
Type
solvent
Smiles
C[Si](C)(C)Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 solution (5×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The washings are extracted back with diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 6:1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.